3',4'-Difluoroacetophenone
Overview
Description
Scientific Research Applications
Synthesis and Polymer Development
- 3',4'-Difluoroacetophenone derivatives are utilized in synthesizing novel fluorinated monomers. These monomers are integral in developing polyimides with high thermal stability and excellent solvent resistance, as demonstrated in the study of fluorinated diamine monomers for polyimide synthesis (Brink et al., 1994).
Liquid Crystal Intermediates
- The compound has been used in the synthesis of high-purity liquid crystal intermediates. For instance, the synthesis of 4-ethoxy-2,3-difluoroacetophenone, used in liquid crystal displays, highlights its application in advanced material technology (Tong Bin, 2013).
Organometallic Chemistry
- In organometallic chemistry, this compound derivatives play a role in C-H and C-F bond activation. Studies involving reactions with hexahydride−osmium complexes exemplify its utility in exploring complex chemical reactions and bond formations (Barrio et al., 2001).
Novel RF-Containing Compounds
- The synthesis of novel RF-containing compounds, such as 3-cyano-2-(polyfluoroalkyl)chromones, showcases the utility of this compound in creating new chemical entities. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Sosnovskikh et al., 2006).
Properties
IUPAC Name |
1-(3,4-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSSJFLXRMYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190378 | |
Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-33-5 | |
Record name | 1-(3,4-Difluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-difluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3',4'-Difluoroacetophenone in the total synthesis of Elliptoxanthone A?
A: this compound serves as the starting material in the synthesis of Elliptoxanthone A. The researchers chose this compound due to its commercial availability and the versatility of the acetophenone moiety for further chemical transformations. The synthesis involved a 12-step process, with this compound acting as the foundation upon which the complex structure of Elliptoxanthone A was built. []
Q2: Could you elaborate on the specific role of the fluorine atoms in this compound within the synthesis strategy?
A: While the paper doesn't explicitly detail the influence of the fluorine atoms on the subsequent synthetic steps, their presence likely impacts the reactivity of the molecule. Fluorine is highly electronegative, which can influence the electron density distribution in the aromatic ring. This, in turn, can affect the reactivity of the acetophenone group and direct the regioselectivity of reactions occurring at adjacent positions on the aromatic ring. Further investigation into the specific role of the fluorine atoms in each step of the synthesis would provide a more comprehensive understanding of their contribution to the overall strategy. []
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